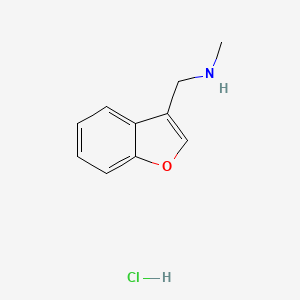

(1-Benzofuran-3-ylmethyl)methylamine hydrochloride

Description

Properties

IUPAC Name |

1-(1-benzofuran-3-yl)-N-methylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO.ClH/c1-11-6-8-7-12-10-5-3-2-4-9(8)10;/h2-5,7,11H,6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVLPHXNMXUVAPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=COC2=CC=CC=C21.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1401425-23-7 | |

| Record name | 3-Benzofuranmethanamine, N-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1401425-23-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Benzofuran Core Synthesis

Several catalytic and catalyst-free methods are employed to synthesize benzofuran derivatives, which serve as precursors for the target compound.

Copper-Catalyzed One-Pot Synthesis : Substituted amines, salicylaldehydes, and calcium carbide are reacted in the presence of copper bromide, sodium carbonate, water, and dimethyl sulfoxide to afford amino-substituted benzofuran skeletons in high yields. The mechanism involves formation of an iminium ion intermediate followed by intramolecular cyclization and isomerization to yield benzofuran derivatives. This method is efficient for introducing amino groups directly onto the benzofuran ring.

Rhodium-Catalyzed Annulation : Substituted benzamides and vinylene carbonate undergo rhodium-catalyzed C–H activation, migratory insertion, nucleophilic substitution, and β-oxygen elimination to yield substituted benzofurans. This method allows for the synthesis of a variety of benzofuran derivatives with good yields (30–80%) and structural diversity.

Ruthenium-Catalyzed Reaction : Alkynes and m-hydroxybenzoic acids react under ruthenium catalysis with magnesium acetate and γ-valerolactone solvent, proceeding via C–H alkenylation and aerobic oxidation to form benzofuran derivatives. Electron-donating substituents on benzoic acids improve yields.

Catalyst-Free Methods : Successive reactions of hydroxyl-substituted aryl alkynes and sulfur ylides in acetonitrile without catalysts produce tricyclic benzofuran derivatives. Similarly, reactions with nitro epoxides and potassium carbonate in dimethylformamide yield substituted benzofurans efficiently (33–84% yields).

Introduction of the Methylamine Group at the 3-Position

Nucleophilic Substitution and Reductive Amination : The 3-(bromomethyl)benzofuran or analogous intermediates are treated with methylamine or methylamine equivalents to substitute the halide with a methylamine group. This step is often performed under mild conditions to preserve the benzofuran ring integrity.

Protection and Deprotection Strategies : In some synthetic routes, the amine function is introduced as a protected group, which is later deprotected to yield the free amine. The free amine is then converted to the hydrochloride salt.

Formation of Hydrochloride Salt

The free amine (1-benzofuran-3-ylmethyl)methylamine is treated with hydrochloric acid or anhydrous hydrogen chloride gas in an appropriate solvent (e.g., methanol, ether) to form the hydrochloride salt. This step enhances the compound’s stability and facilitates purification.

Representative Experimental Procedure (Adapted from Related Benzofuran Syntheses)

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1. Benzofuran ring formation | Salicylaldehyde derivative + alkyne, CuBr, Na2CO3, DMSO, H2O, heat | Amino-substituted benzofuran intermediate |

| 2. Halomethylation at 3-position | Benzofuran intermediate + NBS or PBr3 | 3-(Bromomethyl)benzofuran intermediate |

| 3. Amination | 3-(Bromomethyl)benzofuran + excess methylamine, solvent (e.g., MeOH), room temperature | (1-Benzofuran-3-ylmethyl)methylamine (free base) |

| 4. Salt formation | Free base + HCl in ether or MeOH | This compound (final product) |

Research Findings and Yield Data

- The copper-catalyzed one-pot synthesis yields benzofuran derivatives with amino substituents in high yields (>70%) and good regioselectivity.

- Rhodium and ruthenium catalysis methods provide moderate to good yields (30–80%) of substituted benzofurans, allowing for structural diversity and functional group tolerance.

- Catalyst-free methods offer environmentally friendly alternatives with yields ranging from 33% to 84%, depending on substrates and reaction conditions.

- The final amination and salt formation steps typically proceed with high efficiency (>80% yield) and produce stable hydrochloride salts suitable for further applications.

Summary Table of Preparation Methods

| Preparation Step | Methodology | Catalysts/Reagents | Yield Range | Notes |

|---|---|---|---|---|

| Benzofuran core synthesis | Copper-catalyzed one-pot | CuBr, Na2CO3, DMSO, H2O | High (>70%) | Efficient amino substitution |

| Benzofuran core synthesis | Rhodium-catalyzed annulation | CpRh complex, vinylene carbonate | Moderate to good (30–80%) | Allows diverse substitution |

| Benzofuran core synthesis | Ruthenium-catalyzed alkenylation | Ru catalyst, Mg(OAc)2, GVL | Moderate | Sensitive to substituent effects |

| Benzofuran core synthesis | Catalyst-free | Hydroxyl-aryl alkynes, sulfur ylides | Moderate (33–84%) | Environmentally friendly |

| Amination at 3-position | Nucleophilic substitution | Methylamine, MeOH | High (>80%) | Mild conditions |

| Salt formation | Acid-base reaction | HCl in ether or MeOH | Quantitative | Stabilizes amine |

Chemical Reactions Analysis

(1-Benzofuran-3-ylmethyl)methylamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Reactions

The compound can undergo various chemical reactions including:

- Oxidation : Using agents like potassium permanganate or hydrogen peroxide.

- Reduction : Employing reducing agents such as sodium borohydride.

- Substitution : Nucleophilic substitution reactions where the methylamine group can be replaced by other nucleophiles.

Medicinal Chemistry

(1-Benzofuran-3-ylmethyl)methylamine hydrochloride is being explored for its potential as a lead compound in drug discovery. Notably, it has shown promise in:

- Antimicrobial Activity : Research indicates that it may inhibit specific enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.

- Anticancer Properties : Studies are ongoing to evaluate its efficacy against various cancer cell lines.

Biological Research

The compound is utilized in biological studies to investigate the effects of benzofuran derivatives on cellular pathways. Its interactions with specific molecular targets can provide insights into:

- Cellular Mechanisms : Understanding how these compounds affect cellular processes and signaling pathways.

- Drug Development : Identifying potential therapeutic targets for new drugs based on its biological activity.

Industrial Applications

In industrial contexts, this compound serves as an intermediate in the synthesis of other benzofuran derivatives, which are valuable for:

- Pharmaceuticals : Many benzofuran derivatives have applications in drug formulations.

- Agrochemicals : They are also used in developing pesticides and herbicides.

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry explored the antimicrobial properties of this compound. The results indicated significant inhibition against Gram-positive bacteria, suggesting its potential as a new antimicrobial agent.

Case Study 2: Anticancer Activity

Research conducted at a university laboratory focused on the anticancer effects of this compound against breast cancer cell lines. The findings demonstrated that it induced apoptosis in cancer cells, making it a candidate for further development in cancer therapeutics.

Mechanism of Action

The mechanism of action of (1-Benzofuran-3-ylmethyl)methylamine hydrochloride involves its interaction with specific molecular targets and pathways. The benzofuran ring structure allows the compound to interact with various enzymes and receptors, leading to its biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial activity . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The table below highlights key differences between the target compound and analogous substances:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Features | Salt Form | Primary Use |

|---|---|---|---|---|---|---|

| (1-Benzofuran-3-ylmethyl)methylamine HCl | C₁₀H₁₁NO·HCl | 161.2 | 78629-16-0 | Benzofuran ring, methylene-methylamine | Hydrochloride | Laboratory research |

| [2-(Pyridin-3-yl)phenyl]methylamine diHCl | C₁₂H₁₃N₂·2HCl | Not reported | 859833-18-4 | Pyridinylphenyl, methylamine | Dihydrochloride | Unknown |

| Benzyletilefrone Hydrochloride | C₁₅H₁₇NO₂·HCl | Not reported | 55845-90-4 | 3-Hydroxyphenyl, benzylethyl-amino | Hydrochloride | Pharmaceutical impurity |

| Methylamine Hydrochloride | CH₅N·HCl | 67.52 | 593-51-1 | Simple methylamine | Hydrochloride | Reagent |

| 1-Benzhydrylazetidin-3-amine hydrochloride | C₁₆H₁₇N₂·HCl | Not reported | 1189735-08-7 | Azetidine ring, benzhydryl group | Hydrochloride | Pharmaceutical research |

Key Observations:

- Benzofuran vs. Pyridine: The target compound’s benzofuran ring (oxygen heterocycle) contrasts with the pyridine ring (nitrogen heterocycle) in [2-(Pyridin-3-yl)phenyl]methylamine dihydrochloride.

- Salt Form: The dihydrochloride form of the pyridinyl compound may improve aqueous solubility but could alter pharmacokinetic properties compared to the mono-hydrochloride salt of the benzofuran derivative .

- Complexity : Benzyletilefrone hydrochloride and 1-benzhydrylazetidin-3-amine hydrochloride feature bulkier substituents (e.g., benzhydryl, 3-hydroxyphenyl), which may reduce membrane permeability relative to the simpler benzofuran structure .

Physicochemical and Functional Comparisons

- Molecular Weight : The target compound (161.2 g/mol) is lighter than pyridinyl (estimated ~256.9 g/mol) and benzhydrylazetidine derivatives, influencing diffusion rates and bioavailability .

- Purity and Stability : Methylamine hydrochloride (67.52 g/mol), a simple primary amine salt, is widely used as a reagent due to its high stability and well-characterized safety profile . In contrast, the discontinued status of the benzofuran compound suggests challenges in sourcing or stability .

Biological Activity

(1-Benzofuran-3-ylmethyl)methylamine hydrochloride is a chemical compound classified as a benzofuran derivative. Its structure features a benzofuran ring fused to a methylamine group, which is stabilized by hydrochloride formation, enhancing its solubility and stability in various applications. This compound has garnered interest for its potential biological activities, particularly in medicinal chemistry and drug discovery.

- Molecular Formula : CHClNO

- Molecular Weight : 197.66 g/mol

- CAS Number : 1401425-23-7

- Canonical SMILES : CNCC1=COC2=CC=CC=C21.Cl

The mechanism of action for this compound involves interaction with specific molecular targets, such as enzymes and receptors. The benzofuran structure allows the compound to modulate various biological pathways, potentially leading to antimicrobial and anticancer effects. Preliminary studies suggest that it may inhibit certain enzymes involved in microbial growth, contributing to its antimicrobial properties.

Antimicrobial Activity

Recent research indicates that compounds within the benzofuran class exhibit significant antimicrobial properties. For instance, a study highlighted the efficacy of benzofuran derivatives against various pathogens, demonstrating minimum inhibitory concentrations (MICs) ranging from 0.25 to 1 μg/mL against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE) .

Anticancer Potential

This compound has also been investigated for its anticancer potential. Studies have shown that related benzofuran compounds exhibit selective cytotoxicity towards cancer cells while sparing normal cells. For example, one study reported an IC value of 0.126 μM against MDA-MB-231 triple-negative breast cancer cells, indicating strong inhibitory effects on cell proliferation .

Comparative Analysis with Similar Compounds

| Compound | Structure | Biological Activity |

|---|---|---|

| (1-Benzofuran-2-ylmethyl)methylamine Hydrochloride | Similar structure with different substitution | Varies in antimicrobial potency |

| (1-Benzofuran-3-ylmethyl)ethylamine Hydrochloride | Ethylamine group instead of methylamine | Different biological activity profile |

The unique substitution pattern in this compound contributes to its specific biological activities, making it a valuable candidate for further research.

Case Studies and Research Findings

Several studies have explored the biological activities of benzofuran derivatives, including:

- Antimicrobial Studies : A comparative analysis showed that benzofuran derivatives had potent activity against both Gram-positive and Gram-negative bacteria, with some compounds demonstrating activity against resistant strains .

- Anticancer Activity : In vitro studies indicated that certain benzofuran derivatives could inhibit tumor growth effectively. For instance, one study noted a significant reduction in tumor size in animal models treated with benzofuran compounds .

- Toxicology Studies : Safety profiles are crucial for drug development; preliminary toxicology assessments have shown that related compounds do not exhibit acute toxicity at high doses in animal models .

Q & A

Basic: What are the recommended laboratory synthesis routes for (1-Benzofuran-3-ylmethyl)methylamine hydrochloride?

Methodological Answer:

The synthesis of structurally related amine hydrochlorides often involves:

- Hofmann rearrangement : Converting acetamide derivatives to primary amines using bromine and a strong base (e.g., NaOH) .

- Formaldehyde-ammonium chloride reaction : Reacting formaldehyde with ammonium chloride under controlled conditions, followed by neutralization to isolate the hydrochloride salt .

- Reductive methods : For example, reducing nitromethane with zinc and HCl, though this may require purification to avoid dimethylamine by-products .

For benzofuran-containing analogs, functionalization of the benzofuran core (e.g., alkylation or amination) followed by HCl salt formation is typical. Ensure reaction parameters (temperature, stoichiometry) are optimized to minimize impurities .

Basic: What safety precautions are necessary when handling this compound in research settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods to avoid inhalation .

- Spill Management : Absorb spills with inert material (e.g., sand), place in sealed containers, and dispose per hazardous waste regulations. Avoid water to prevent exothermic reactions .

- Storage : Store in airtight containers, away from heat and moisture. Label containers with hazard warnings (e.g., "Corrosive") .

Basic: Which analytical techniques are suitable for quantifying this compound in pure form?

Methodological Answer:

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (e.g., 254 nm). Optimize mobile phase (e.g., acetonitrile/water with 0.1% TFA) for peak resolution .

- Gas Chromatography (GC) : Suitable for volatile derivatives; however, complex sample preparation (e.g., chloroform extraction) may introduce variability .

- Titrimetry : Non-aqueous titration with perchloric acid in glacial acetic acid can quantify amine hydrochlorides .

Advanced: How can researchers optimize reaction conditions to minimize by-product formation during synthesis?

Methodological Answer:

- By-Product Analysis : Use LC-MS or GC-MS to identify impurities (e.g., dimethylamine hydrochloride in methylamine synthesis) and adjust stoichiometry or reaction time .

- Temperature Control : Lower temperatures (e.g., 0–5°C) during alkylation steps reduce side reactions like over-alkylation .

- Catalyst Screening : Test catalysts (e.g., palladium for reductions) to improve selectivity. For example, catalytic hydrogenation may reduce nitro groups without degrading the benzofuran moiety .

Advanced: What strategies are effective for simultaneous determination of the compound and related impurities?

Methodological Answer:

- Chromatographic Method Development :

- Validation Parameters : Assess linearity (R² > 0.999), precision (%RSD < 2%), and recovery (90–110%) per ICH guidelines. Include forced degradation studies (acid/base hydrolysis, oxidation) to validate robustness .

Advanced: How do thermodynamic properties impact the storage and stability of this compound?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Determine vapor–solid equilibrium pressures to assess hygroscopicity. Methylamine hydrochloride derivatives may dissociate at elevated temperatures, requiring storage below 25°C .

- Stability Studies : Conduct accelerated stability testing (40°C/75% RH) over 6 months. Monitor degradation via HPLC and characterize degradation products using NMR or FTIR .

Advanced: How to resolve contradictions in reported synthetic yields of derivatives?

Methodological Answer:

- Reproducibility Protocols : Replicate published methods while controlling variables (e.g., reagent purity, humidity). For example, yields of methylamine hydrochloride vary (45–51%) due to differences in formaldehyde concentration and recovery of ammonium chloride .

- DoE (Design of Experiments) : Use factorial designs to identify critical parameters (e.g., pH, solvent ratio). Statistical analysis (ANOVA) can pinpoint yield-limiting factors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.